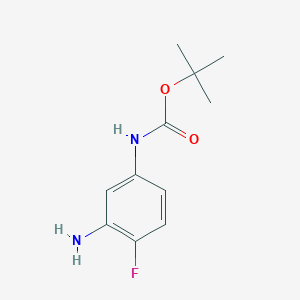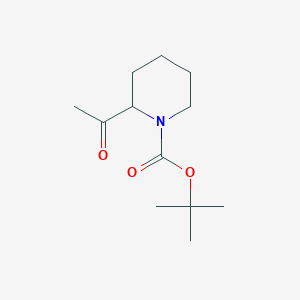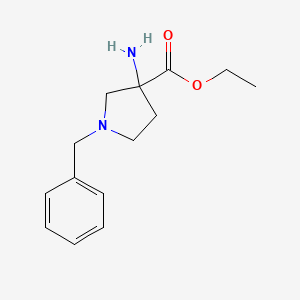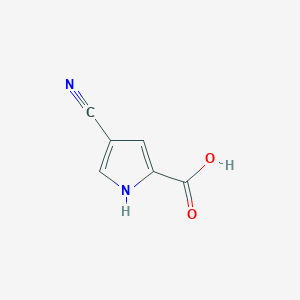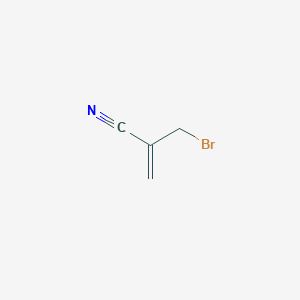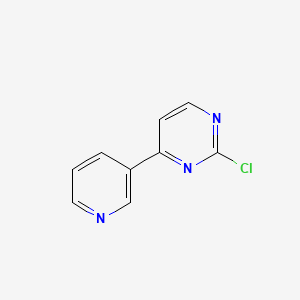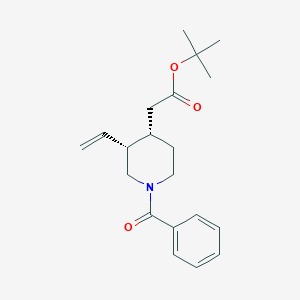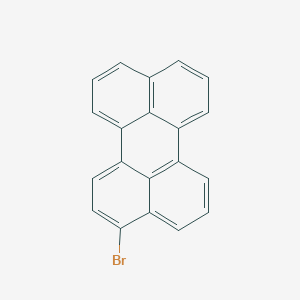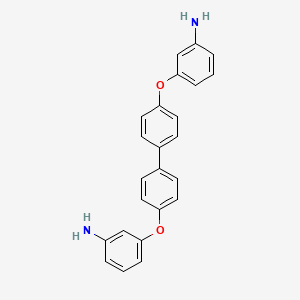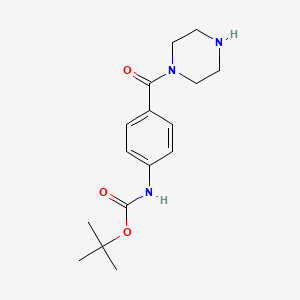
tert-Butyl-(4-(Piperazin-1-carbonyl)phenyl)carbamate
Übersicht
Beschreibung
tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate: is a synthetic compound with the molecular formula C16H23N3O3 and a molecular weight of 305.37 g/mol
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is used as a building block in the synthesis of various bioactive molecules and drug substances . It serves as an intermediate in the preparation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biology: In biological research, this compound is used to study the interactions of piperazine-containing molecules with biological macromolecules. It has shown moderate antibacterial and antifungal activities against several microorganisms .
Medicine: The compound is investigated for its potential therapeutic applications, including its use in the development of new drugs for treating bacterial and fungal infections .
Industry: In the industrial sector, tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is used in the production of various chemical intermediates and specialty chemicals .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been used as building blocks in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
A related compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, has been studied for its corrosion inhibition property . It was found that the compound could effectively protect the steel plate surface with an inhibition efficiency of 91.5% at 25 ppm in corrosive media . The corrosion inhibition depends on concentration, as concentration also increases inhibition efficiency due to the strong and spontaneous adsorption on the metal’s surface .
Biochemical Pathways
The related compounds have been used in the synthesis of various organic compounds that affect a wide range of biochemical pathways .
Result of Action
A related compound has been studied for its corrosion inhibition property .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and concentration . For example, a related compound showed increased corrosion inhibition efficiency with increased concentration .
Biochemische Analyse
Biochemical Properties
tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate: plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including proteases and kinases, through its piperazine ring and phenylcarbamate group. These interactions often involve hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of enzymes. Additionally, tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate can modulate the activity of these enzymes, either by inhibiting or activating them, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate exerts its effects through a variety of mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. The long-term effects of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained effects on cell signaling and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression in a dose-dependent manner. At higher doses, tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate can exhibit toxic effects, including cellular toxicity and adverse effects on organ function. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways involving oxidation, reduction, and hydrolysis, leading to the formation of various metabolites. These metabolic processes can affect the overall activity and efficacy of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate , as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate may be actively transported into cells via membrane transporters, and subsequently distributed to various organelles where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate may localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is unique due to its specific structure, which combines a piperazine ring with a phenyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(piperazine-1-carbonyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-4-12(5-7-13)14(20)19-10-8-17-9-11-19/h4-7,17H,8-11H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSDQQQVRDJXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474224 | |
| Record name | tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478798-20-8 | |
| Record name | tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


